(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of organic compounds often involves multiple steps, each involving specific reagents and conditions . Retrosynthetic analysis is a common strategy used to plan the synthesis of complex molecules .Molecular Structure Analysis
The molecular structure of organic compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, depending on their functional groups. These reactions can be studied using techniques such as titration, spectroscopy, and chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Pharmacological Derivatives and Synthesis
Compounds structurally related to "(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol" have been explored for their pharmacological values, particularly as derivatives of 1-phenoxy-3-amino-propan-2-ol. These derivatives are notable for their application in treating and prophylaxis of diseases, highlighting their beta-adrenergic or anti-arrhythmic properties. The synthesis methods for these compounds involve reactions with phenol or amino-propan-ol derivatives, indicating the chemical versatility and potential for modification to enhance pharmacological properties (Schenk, 2014).
Chiral Ligands in Catalysis
The enantioselective addition of diethylzinc to aldehydes catalyzed by derivatives similar to "(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol" underscores the compound's utility in synthetic chemistry. Chiral ligands derived from 1-phenylethylamine, related in structure to the compound of interest, have been utilized to achieve high enantioselectivity in synthesizing secondary alcohols. This application demonstrates the role of such compounds in catalyzing reactions that are crucial for producing enantiomerically pure substances, a key requirement in the pharmaceutical industry (Asami et al., 2015).
Schiff Base Derivatives and Molecular Investigation
Schiff base derivatives of amino propan-ol compounds have been synthesized and structurally characterized, providing insights into their potential applications in material science and molecular engineering. These studies involve the analysis of equilibrium structures, electronic properties, and intermolecular interactions through experimental and computational methods. The findings from such research can inform the development of new materials with specific optical, electronic, or catalytic properties (Khalid et al., 2018).
Transfer Hydrogenation Catalysis
Research into the catalytic activity of compounds in the transfer hydrogenation of imines has revealed the efficiency and selectivity of certain catalysts derived from propan-2-ol. This research highlights the importance of such compounds in facilitating chemical reactions that are significant for synthesizing amines, an essential class of compounds in organic chemistry and pharmacology. The findings emphasize the role of structural features and reaction conditions in determining the efficiency and outcomes of catalytic processes (Samec & Bäckvall, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[benzyl(prop-2-ynyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14(12(2)11-15)10-13-7-5-4-6-8-13/h1,4-8,12,15H,9-11H2,2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEVGDQFHRNURZ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC#C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(CC#C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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